1-Boc-4-(1-isopropyl-4-piperidyl)piperazine
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Overview
Description
1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as sodium carbonate.
Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(1-isopropyl-4-piperidyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl halides; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
1-Boc-4-(1-isopropyl-4-piperidyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways involved depend on the context of its application, such as its use in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-aminophenyl)piperazine: Another piperazine derivative with similar structural features.
1-Boc-4-(4-formylphenyl)piperazine: Contains a formyl group instead of an isopropyl group.
1-Boc-4-(4-benzyl)piperazine: Features a benzyl group in place of the isopropyl group.
Uniqueness
1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H33N3O2 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-14(2)18-8-6-15(7-9-18)19-10-12-20(13-11-19)16(21)22-17(3,4)5/h14-15H,6-13H2,1-5H3 |
InChI Key |
DMTFGGBWUSYWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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